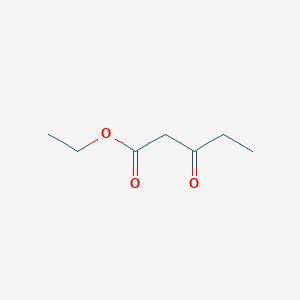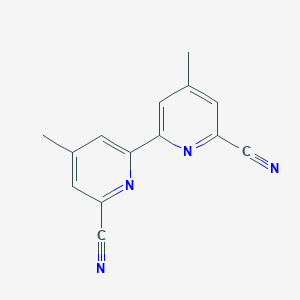
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine', commonly known as DCB, is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties. DCB is a highly conjugated molecule that possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields.
Mecanismo De Acción
DCB acts as an electron acceptor due to its highly conjugated structure. It can accept electrons from other molecules, leading to the formation of radical cations. These radical cations can further react with other molecules, leading to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
DCB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antibacterial and antifungal properties. DCB has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCB possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield. It also possesses excellent electron-accepting abilities, making it an ideal candidate for various applications in different fields. However, DCB is a toxic compound that requires proper handling and disposal.
Direcciones Futuras
DCB has several potential future directions. It can be employed as a building block in the synthesis of new organic compounds with unique properties. DCB can also be used as a catalyst in various chemical reactions, leading to the development of new synthetic methodologies. Further studies are required to explore the biochemical and physiological effects of DCB and its potential applications in medicine.
Métodos De Síntesis
DCB can be synthesized through different methods, including the reaction of 4,4'-dimethyl-2,2'-bipyridine with cyanogen bromide or the reaction of 4,4'-dimethyl-2,2'-bipyridine with nitromethane followed by the reduction of the nitro group to an amino group. The latter method is more commonly used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
DCB has been widely used in scientific research due to its unique properties. It has been employed as a building block in the synthesis of various organic compounds, including conducting polymers, organic semiconductors, and dyes. DCB has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Propiedades
Número CAS |
143578-41-0 |
|---|---|
Nombre del producto |
6,6'-Dicyano-4,4'-dimethyl-2,2'-bipyridine |
Fórmula molecular |
C14H10N4 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
6-(6-cyano-4-methylpyridin-2-yl)-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C14H10N4/c1-9-3-11(7-15)17-13(5-9)14-6-10(2)4-12(8-16)18-14/h3-6H,1-2H3 |
Clave InChI |
CUVQMRAQEXFPQF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
SMILES canónico |
CC1=CC(=NC(=C1)C2=CC(=CC(=N2)C#N)C)C#N |
Sinónimos |
6,6'-DICYANO-4,4'-DIMETHYL-2,2'-BIPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



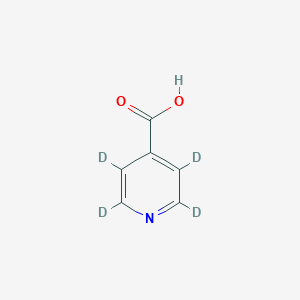
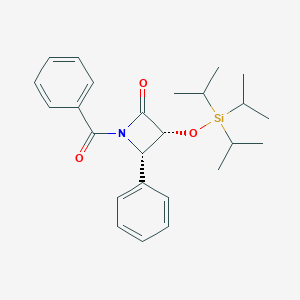
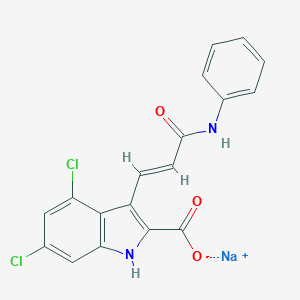
![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
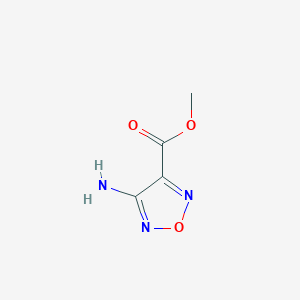

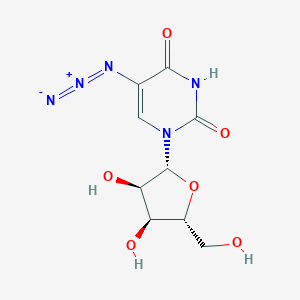
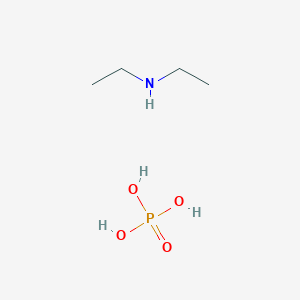
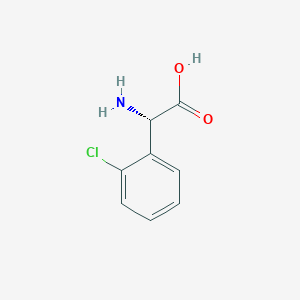
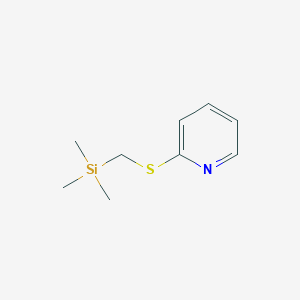
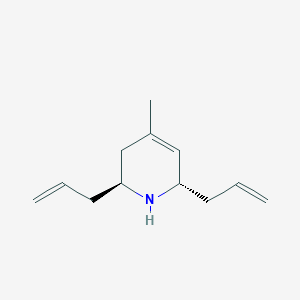
![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B118772.png)
